![molecular formula C13H11NO2 B2772742 4-(2,4-Dioxocyclohexyl)benzonitrile CAS No. 120630-23-1](/img/structure/B2772742.png)
4-(2,4-Dioxocyclohexyl)benzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various methods. One method involves the preparation of benzonitriles by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another approach involves the use of ionic liquid as a recycling agent in the synthesis of benzonitrile . A different method involves the preparation of a new hydrazone derivative in an aqueous medium at room temperature .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was synthesized and evaluated for their antimicrobial activity .Scientific Research Applications
- Ethyl 3-(2,4-dioxocyclohexyl)propanoate serves as a precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. Researchers have explored conventional protection, selective amidation, and deprotective-cyclization approaches to achieve this .
- A notable development involves the selective dehydrogenative aromatization of the aforementioned diones. Under mild conditions, this process yields N-substituted 3,4-dihydro-7-hydroxyquinolin-2(1H)-ones and N-substituted 7-hydroxyquinolin-2(1H)-ones .
- While 2-quinolones have received significant attention, the potential of N-substituted quinolones remains underexplored. These derivatives can exhibit distinct biological activities compared to unsubstituted analogs .
- Substituted N-aryl/alkyl-2-quinolones constitute the main scaffold for bioactive compounds with diverse properties, including antidepressant, antiangiogenic, antiproliferative, and immunomodulatory effects .
- The 2-quinolone framework appears in various natural products and bioactive pharmaceuticals. Researchers continue to investigate its presence and significance .
- Although not directly related to the compound itself, recent research has explored the green synthesis of benzonitrile using ionic liquids (ILs) with multiple roles .
- Ethyl 3-(2,4-dioxocyclohexyl)propanoate can be further modified to yield other derivatives. For instance, esterification followed by acid treatment leads to 4-(1H-benzo[d]imidazol-2-yl)-benzoic acid ethyl ester .
Synthesis of N-Substituted 4,4a,5,6-Tetrahydroquinoline-2,7(1H,3H)-diones
Selective Dehydrogenative Aromatization
Bioactivity Studies
Structural Motif in Natural Products
Green Synthesis of Benzonitrile
Derivatives and Spectroscopic Analysis
Mechanism of Action
Target of Action
Similar compounds have been found to have antimicrobial activity . Therefore, it’s possible that 4-(2,4-Dioxocyclohexyl)benzonitrile may also interact with bacterial proteins or enzymes, disrupting their normal function.
Mode of Action
Based on the structure of the compound and its potential antimicrobial activity, it could interact with its targets in a way that disrupts their normal function, leading to the death of the bacteria .
Biochemical Pathways
Similar compounds have been found to affect the synthesis of essential bacterial proteins . This could potentially lead to the disruption of critical cellular processes, ultimately leading to cell death.
Result of Action
If the compound does indeed have antimicrobial activity, its action could result in the disruption of essential cellular processes in bacteria, leading to cell death .
Safety and Hazards
Safety data sheets provide information about the hazards of a chemical and the associated safety measures. For instance, benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and can be harmful if swallowed or in contact with skin .
Future Directions
Ethyl 3-(2,4-dioxocyclohexyl)propanoate has been explored as a precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7 (1H,3H)-diones. A facile process for the selective dehydrogenative aromatization of these diones was developed to afford the corresponding N-substituted 3,4-dihydro-7-hydroxyquinolin-2 (1H)-ones and N-substituted 7-hydroxyquinolin-2 (1H)-ones under mild conditions .
properties
IUPAC Name |
4-(2,4-dioxocyclohexyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-8-9-1-3-10(4-2-9)12-6-5-11(15)7-13(12)16/h1-4,12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKNSZACCQOMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(=O)C1C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dioxocyclohexyl)benzonitrile |
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